molecular formula C18H26N2O4S2 B4420188 N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide

N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide

Cat. No.: B4420188
M. Wt: 398.5 g/mol
InChI Key: FZARWKXMSZCHEV-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C18H26N2O4S2 and a molecular weight of 398.54 g/mol This compound is characterized by the presence of a cyclohexyl group, a morpholinosulfonyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable electrophile.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride in the presence of a base.

    Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-(4-morpholin-4-ylsulfonylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h6-9,15H,1-5,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZARWKXMSZCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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